molecular formula C11H13NO2S B6258847 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione CAS No. 55357-70-5

4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione

Cat. No.: B6258847
CAS No.: 55357-70-5
M. Wt: 223.3
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Description

4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione (CAS 55357-70-5) is a high-value chemical compound for research and development applications. With a molecular formula of C11H13NO2S and a molecular weight of 223.29 g/mol , this substance is primarily utilized as a key intermediate and reference standard in pharmaceutical research, particularly for the analysis and quantification of drug-related impurities . The 1,1-dioxo-2,3-dihydrothiophene scaffold present in the molecule is a structure of significant interest in medicinal chemistry. Researchers employ this compound in exploratory studies to develop novel synthetic pathways and to investigate structure-activity relationships (SAR) for new therapeutic agents. It is supplied with a high purity level, typically 95% or 97% , ensuring consistency and reliability in experimental results. For safe handling, researchers are advised to wear appropriate personal protective equipment, including gloves, protective clothing, and safety glasses, to avoid skin contact and inhalation . It is recommended to store the product at -20°C for long-term preservation (1-2 years) or at -4°C for shorter durations (1-2 weeks) . This product is intended for research purposes only and is not classified as a drug or consumer product. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All waste disposal should be handled according to laboratory guidelines and handed over to professional waste treatment services .

Properties

CAS No.

55357-70-5

Molecular Formula

C11H13NO2S

Molecular Weight

223.3

Purity

95

Origin of Product

United States

Preparation Methods

Sulfonation-Amination Sequential Approach

The most widely reported method involves sequential sulfonation and amination of a dihydrothiophene precursor. In this route, 2,3-dihydrothiophene is first sulfonated using sulfur trioxide (SO₃) in dichloromethane under anhydrous conditions, yielding 2,3-dihydro-1λ⁶-thiophene-1,1-dione. Subsequent amination introduces the 4-methylphenyl group via nucleophilic substitution.

Reaction Conditions:

  • Sulfonation: SO₃ (1.2 equiv), CH₂Cl₂, 0°C → rt, 12 h (Yield: 85–90%).

  • Amination: 4-Methylaniline (1.5 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 6 h (Yield: 70–75%).

Mechanistic Insight:
The sulfone group activates the thiophene ring for electrophilic substitution, directing the amine to the para position relative to the sulfonyl moiety. Steric hindrance from the methyl group on the aniline necessitates elevated temperatures to achieve sufficient reactivity.

Cyclization of Sulfonamide Intermediates

An alternative route employs cyclization of pre-functionalized sulfonamides. For example, reacting 4-methylphenylsulfonamide with γ-ketothioesters in the presence of trifluoroacetic acid (TFA) induces cyclization to form the dihydrothiophene ring.

Procedure:

  • Sulfonamide Synthesis:

    • 4-Methylbenzenesulfonyl chloride (1.0 equiv) + NH₃ (aq.), THF, 0°C, 2 h (Yield: 95%).

  • Cyclization:

    • Sulfonamide (1.0 equiv) + γ-ketothioester (1.1 equiv), TFA (10 mol%), toluene, reflux, 8 h (Yield: 65–70%).

Advantages:

  • Avoids handling hazardous SO₃ gas.

  • Enables modular substitution via varying γ-ketothioesters.

Optimization of Reaction Parameters

Catalytic Systems for Amination

Transition-metal catalysts, particularly Cu(I)/phenanthroline complexes, enhance amination efficiency. A study demonstrated that CuBr (5 mol%) with 1,10-phenanthroline (10 mol%) in dioxane at 100°C achieves 88% yield, reducing reaction time to 4 h.

Table 1: Catalytic Amination Optimization

CatalystLigandSolventTemp (°C)Time (h)Yield (%)
CuBr1,10-PhenanthrolineDioxane100488
Pd(OAc)₂BINAPToluene110672
NoneDMF801265

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) favor nucleophilic amination but risk sulfone degradation above 90°C. Nonpolar solvents (toluene, dioxane) improve thermal stability but require higher catalyst loadings.

Industrial-Scale Production Considerations

Continuous-Flow Sulfonation

Adoption of continuous-flow reactors for sulfonation minimizes exothermic risks and improves reproducibility. A pilot-scale study achieved 92% yield using a microreactor with SO₃ gas and CH₂Cl₂ at 5 L/min flow rate.

Purification Strategies

  • Recrystallization: Ethanol/water (7:3) removes unreacted aniline (purity >99% by HPLC).

  • Chromatography: Silica gel (hexane/EtOAc 3:1) isolates minor diastereomers (<1%).

Comparative Analysis of Synthetic Methods

Table 2: Route Comparison

MethodKey AdvantageLimitationTypical Yield (%)
Sulfonation-AminationScalable, low costSO₃ handling hazards70–75
CyclizationModular substituentsHigh catalyst costs65–70
Reductive AminationMild conditionsRequires protecting groups60–65

Challenges and Limitations

Sulfone Stability

The electron-withdrawing sulfone group destabilizes the thiophene ring under basic conditions, complicating late-stage functionalization. Acidic workups (pH 4–5) are critical to prevent decomposition.

Regioselectivity in Amination

Competing ortho/meta substitution by 4-methylaniline necessitates excess amine (1.5–2.0 equiv) to drive para selectivity. Computational studies suggest steric effects from the methyl group dominate over electronic factors.

Emerging Methodologies

Photocatalytic C–N Coupling

Recent advancements utilize Ir(III) photocatalysts under blue LED light to couple 4-methylaniline with brominated dihydrothiophene sulfones. Initial trials report 82% yield at rt in 8 h, avoiding thermal degradation.

Biocatalytic Approaches

Immobilized transaminases (e.g., from Aspergillus oryzae) catalyze amination at 37°C in aqueous buffer, though yields remain modest (50–55%) .

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.

Scientific Research Applications

4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione, also known by its CAS number 55357-70-5, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in medicinal chemistry, material science, and as a building block in organic synthesis.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. Research has shown that 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, one study demonstrated that this compound effectively reduced the viability of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it possesses inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of thiophene derivatives. Research indicates that 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and chronic inflammatory diseases .

Organic Electronics

The unique electronic properties of thiophene compounds make them suitable candidates for applications in organic electronics. Studies have explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they serve as electron transport materials or active layers due to their ability to facilitate charge transport .

Polymer Synthesis

In polymer chemistry, 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione can act as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer backbones can enhance thermal stability and mechanical strength, making it valuable for developing advanced materials .

Case Study 1: Anticancer Research

A notable case study involved synthesizing derivatives of 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione to evaluate their anticancer efficacy. Researchers modified the structure to optimize biological activity and conducted cytotoxicity assays against various cancer cell lines. The results showed that specific derivatives exhibited improved potency compared to the parent compound, highlighting the importance of structure-activity relationships in drug development .

Case Study 2: Material Development

In a project focused on developing new materials for electronic applications, researchers incorporated 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione into polymer matrices. The resulting materials demonstrated enhanced electrical conductivity and stability under operational conditions, indicating their potential use in next-generation electronic devices .

Mechanism of Action

The mechanism of action of 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with cellular proteins may result in the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

N-(4-Bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

  • Substituent : 4-Bromophenyl (electron-withdrawing group).
  • Key Differences : The bromine atom increases molecular weight (296.16 g/mol ) and lipophilicity compared to the methyl group. Bromine’s electronegativity may enhance intermolecular interactions (e.g., halogen bonding) in biological systems.
  • Spectral Data : Similar IR S=O stretches (~1330–1160 cm⁻¹) are expected, but aromatic proton signals in ¹H NMR would shift downfield due to bromine’s inductive effect .

3,4-Bis(4-hydroxyphenyl)-2,5-dihydro-1H-1lambda⁶-thiophene-1,1-dione

  • Substituents : Two 4-hydroxyphenyl groups.
  • Key Differences : Hydroxyl groups enable hydrogen bonding, improving aqueous solubility. The compound’s molecular formula (C₁₆H₁₄O₄S ) reflects increased polarity, contrasting with the hydrophobic methyl group in the target compound. IR spectra would show O-H stretches (~3400 cm⁻¹) absent in the methyl-substituted analogue .

Disulfonamide Derivatives

4-Methyl-N1-{4-[6-(4-{[(4-Methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a)

  • Structure : Contains dual sulfonamide groups and a pyridine ring.
  • Key Differences : Higher molecular weight (645 g/mol ) and complexity. The ¹H NMR (δ 2.26 ppm for CH₃) and IR data (S=O stretches at 1332 and 1160 cm⁻¹) align with sulfonamide characteristics but diverge due to the extended aromatic system. Melting point: 223–225°C , suggesting higher crystallinity compared to simpler analogues .

Comparative Analysis Table

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-Methylphenylamino C₁₁H₁₁NO₃S 237.28 Electron-donating methyl group -
N-(4-Bromophenyl) analogue 4-Bromophenylamino C₁₀H₈BrNO₃S 296.16 Halogen bonding potential
3,4-Bis(4-hydroxyphenyl) derivative Two 4-hydroxyphenyls C₁₆H₁₄O₄S 318.34 Enhanced solubility via H-bonding
Disulfonamide 5a Dual sulfonamide/pyridine C₃₂H₂₈N₂O₄S₂ 645.00 High crystallinity (mp 223–225°C)

Biological Activity

4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione, also known by its CAS number 55357-70-5, is a compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione is C₁₁H₁₃N₁O₂S, with a molecular weight of 223.29 g/mol. The compound features a thiophene ring structure that contributes to its biological activity.

PropertyDescription
CAS Number 55357-70-5
Molecular Formula C₁₁H₁₃N₁O₂S
Molecular Weight 223.29 g/mol
Chemical Structure Chemical Structure

Antimicrobial Properties

Research indicates that compounds similar to 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione exhibit antimicrobial activity. A study demonstrated that derivatives of thiophene compounds can inhibit the growth of various bacterial strains, suggesting potential application in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Another significant area of research focuses on the anti-inflammatory properties of this compound. It has been shown to modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in the inflammatory response . This mechanism may be beneficial in treating conditions characterized by chronic inflammation.

Vascular Smooth Muscle Proliferation

The compound has also been investigated for its effects on vascular smooth muscle cells (VSMCs). It has been found to inhibit the proliferation of these cells, which is relevant for conditions like restenosis and atherosclerosis. The inhibition occurs through modulation of heparan sulfate proteoglycans (HSPGs), which are involved in cell signaling pathways that regulate VSMC growth .

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione showed significant inhibition zones compared to control groups, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies using human endothelial cells revealed that treatment with the compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may serve as a therapeutic agent in diseases where inflammation is a key component .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(4-methylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with sulfonamide precursors (e.g., 4-methylbenzenesulfonamide) and thiophene derivatives. Use coupling reactions under anhydrous conditions with catalysts like Pd(PPh₃)₄ for cross-coupling .
  • Step 2 : Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) to enhance yield. Monitor progress via TLC or HPLC.
  • Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity using 1H^1H-NMR (δ 2.26 ppm for CH₃ groups) and IR (1332 cm1^{-1} for S=O stretches) .
    • Key Data :
ParameterOptimal Value
CatalystPd(PPh₃)₄
SolventDMF
Yield75–85%

Q. How can the crystal structure of this compound be resolved, and which software tools are essential for refinement?

  • Methodology :

  • X-ray Crystallography : Use SHELX (SHELXL for refinement) for small-molecule structure determination. Input .hkl files from diffraction data and refine anisotropic displacement parameters .
  • Validation : Cross-check with ORTEP-III for thermal ellipsoid visualization and PLATON for symmetry validation .
    • Critical Tip : For disordered regions, apply restraints (e.g., DFIX in SHELXL) to stabilize refinement .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical data (e.g., bond lengths, electronic properties)?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Compare computed bond lengths (e.g., S–N bonds) with crystallographic data .
  • Electrostatic Potential Maps : Generate maps via Multiwfn to analyze charge distribution and identify reactive sites .
    • Case Study : Fluorinated analogs (e.g., 2-[(2,4-difluorophenyl)amino] derivatives) show 5% deviation in computed vs. experimental S=O bond lengths due to electron-withdrawing effects .

Q. What strategies are effective for analyzing non-covalent interactions (e.g., π-stacking, hydrogen bonds) in this compound’s supramolecular assemblies?

  • Methodology :

  • Hirshfeld Surface Analysis : Use CrystalExplorer to quantify interaction types (e.g., % contribution of H···O/S contacts) .
  • Topology Tools : Apply AIMAll for bond critical point analysis in hydrogen-bonded networks .
    • Example : In related thiophene-diones, π-stacking interactions contribute >30% to lattice stability, as seen in Hirshfeld dnorm_{\text{norm}} plots .

Q. How can researchers address challenges in encoding chemical data (e.g., SDF file errors) during computational workflows?

  • Methodology :

  • File Validation : Use Open Babel to convert SDF to SMILES and back, ensuring UTF-8 encoding to prevent character corruption (e.g., "1λ⁶" errors) .
  • Scripting : Implement Python-based checks (e.g., RDKit) to validate molecular descriptors before QSAR modeling .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar thiophene-diones?

  • Methodology :

  • SAR Studies : Compare substituent effects (e.g., 4-methylphenyl vs. 2,6-dichlorophenyl) on bioactivity. Use molecular docking (AutoDock Vina) to assess binding affinity differences to targets like kinases .
  • Experimental Design : Standardize assays (e.g., MIC for antimicrobial activity) across studies to minimize variability .
    • Example : 5-Acetyl-4-methylthiophene analogs show 10× higher antibacterial activity than non-acetylated variants due to enhanced membrane permeability .

Tables for Key Findings

Property Value/Description Reference
Synthetic Yield80% (optimized via Pd catalysis)
Crystal SystemMonoclinic, space group P2₁/c
Computational Bond Length (S–N)1.65 Å (DFT) vs. 1.68 Å (X-ray)
Bioactivity (IC₅₀)12 µM (against HeLa cells)

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